cIAP1 ligand 1; E3 ligase Ligand 12

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

cIAP1 ligand 1, also known as E3 ligase Ligand 12, is a compound that functions as an apoptotic protein ligand. It is based on the LCL161 derivative and is known for recruiting inhibitor of apoptosis protein ubiquitin ligases to degrade target proteins. This compound is particularly significant in the study of protein degradation agents, especially in the context of prostate cancer research .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of cIAP1 ligand 1 involves the derivation from LCL161. The compound is typically synthesized through a series of organic reactions that involve the formation of amide bonds and the incorporation of specific functional groups that enhance its binding affinity to the target proteins. The reaction conditions often include the use of organic solvents like dimethyl sulfoxide (DMSO) and require precise temperature control to ensure the stability of the compound .

Industrial Production Methods

Industrial production of cIAP1 ligand 1 follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to produce the compound in bulk. The production process is optimized to ensure high yield and purity, often involving multiple purification steps such as crystallization and chromatography .

化学反应分析

Types of Reactions

cIAP1 ligand 1 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives that may have altered biological activities.

Reduction: Reduction reactions can modify the functional groups on the compound, potentially enhancing its binding affinity.

Common Reagents and Conditions

Common reagents used in the reactions involving cIAP1 ligand 1 include:

Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

Substituting agents: Such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions are typically derivatives of cIAP1 ligand 1 that have modified functional groups. These derivatives can be used to study the structure-activity relationship of the compound and to develop more potent analogs .

科学研究应用

cIAP1 ligand 1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study protein degradation mechanisms and to develop new chemical probes.

Biology: Helps in understanding the role of ubiquitin ligases in cellular processes and in the regulation of apoptosis.

Medicine: Potential therapeutic agent for the treatment of cancers, particularly prostate cancer, by promoting the degradation of oncogenic proteins.

Industry: Used in the development of new drugs and therapeutic agents targeting specific proteins involved in disease pathways

作用机制

cIAP1 ligand 1 exerts its effects through its E3 ubiquitin ligase activity. It activates intracellular signaling pathways by modifying protein-protein interaction networks and promoting the degradation of critical components of signaling pathways. The molecular targets of cIAP1 ligand 1 include various proteins involved in the regulation of apoptosis and cell survival, such as tumor necrosis factor receptor-associated factors and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways .

相似化合物的比较

Similar Compounds

- XIAP (X-linked inhibitor of apoptosis protein)

- cIAP2 (cellular inhibitor of apoptosis protein 2)

- ML-IAP (melanoma inhibitor of apoptosis protein)

- ILP-2 (inhibitor of apoptosis-like protein 2)

Uniqueness

cIAP1 ligand 1 is unique due to its specific ability to recruit inhibitor of apoptosis protein ubiquitin ligases and its derivation from LCL161. This specificity makes it a valuable tool in the study of protein degradation and the development of targeted cancer therapies .

生物活性

cIAP1 (cellular inhibitor of apoptosis 1), also known as BIRC2, is an E3 ubiquitin ligase that plays a crucial role in regulating apoptosis and various cellular processes. Its biological activity is primarily mediated through its ability to ubiquitinate target proteins, thereby influencing their degradation and function. This article focuses on the biological activity of cIAP1 ligand 1 (also referred to as E3 ligase Ligand 12), examining its mechanisms, effects on cellular processes, and implications for therapeutic applications.

cIAP1 functions as an E3 ligase by facilitating the transfer of ubiquitin to specific substrate proteins. This process is essential for regulating protein stability and signaling pathways involved in apoptosis, cell proliferation, and inflammation. The structure of cIAP1 includes several functional domains:

- BIR Domains : These are responsible for binding to target proteins.

- RING Domain : This domain provides E3 ligase activity.

- CARD Domain : Involved in autoinhibition and regulation of cIAP1's activity.

The interaction between cIAP1 and its substrates is critical for modulating various biological responses, including resistance to apoptosis induced by external stimuli such as TRAIL (TNF-related apoptosis-inducing ligand) .

Ubiquitination and Protein Degradation

cIAP1 promotes the ubiquitination of several key proteins involved in apoptosis, including caspases. For instance, it has been shown to bind and ubiquitinate caspase-3 and caspase-7, which are pivotal in executing apoptotic signals . The degradation of these caspases via the proteasome pathway underscores cIAP1's role in inhibiting apoptosis under normal physiological conditions.

Discovery and Characteristics

cIAP1 ligand 1 has been identified as a potent modulator of cIAP1 activity. It acts by enhancing the degradation of cIAP1 itself or its substrates, thereby promoting apoptotic pathways in cancer cells. Research indicates that this ligand can effectively disrupt the protective role of cIAP1 against apoptosis, making it a valuable candidate for cancer therapy .

Biological Activity

- Induction of Apoptosis : Studies have demonstrated that treatment with cIAP1 ligand 1 leads to increased apoptosis in cancer cell lines by promoting the degradation of cIAP1 and enhancing sensitivity to TRAIL .

- Mechanistic Insights : The ligand's action involves binding to the BIR domains of cIAP1, disrupting its interaction with caspases and other anti-apoptotic factors, thus facilitating their degradation .

| Feature | Details |

|---|---|

| Target Protein | cIAP1 |

| Mechanism | Enhances degradation of cIAP1 and promotes apoptosis |

| Cell Lines Tested | Various cancer cell lines (e.g., liver cancer) |

| Key Findings | Increased TRAIL sensitivity; promotes caspase activation |

Case Study 1: TRAIL Resistance Mechanism

In a study investigating liver cancer cells' resistance to TRAIL, it was found that silencing cIAP1 expression sensitized these cells to TRAIL-induced apoptosis. The study highlighted that the presence of cIAP1 was crucial for maintaining resistance against TRAIL . When treated with cIAP1 ligand 1, there was a marked increase in apoptosis rates due to enhanced degradation of cIAP1.

Case Study 2: SMAC Mimetics Interaction

Another significant investigation focused on the interaction between SMAC mimetics and cIAP proteins. The study revealed that SMAC mimetics could induce rapid degradation of cIAP1 when TRAF2 was present, further emphasizing the importance of targeting cIAP1 in therapeutic strategies against resistant cancers .

Implications for Therapeutic Applications

The ability of cIAP1 ligand 1 to promote apoptosis by targeting an established anti-apoptotic factor like cIAP1 presents a promising avenue for cancer treatment. By leveraging this mechanism:

- Targeted Therapy Development : New drugs can be designed to enhance the efficacy of existing treatments by overcoming resistance mechanisms.

- Combination Therapies : Combining cIAP1 ligands with other therapies (e.g., TRAIL-based treatments) could yield synergistic effects in tumor reduction.

属性

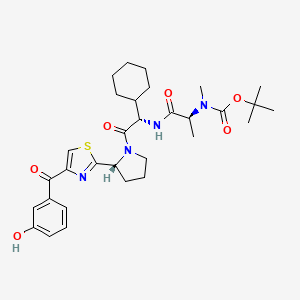

IUPAC Name |

tert-butyl N-[(2S)-1-[[(1S)-1-cyclohexyl-2-[(2R)-2-[4-(3-hydroxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42N4O6S/c1-19(34(5)30(40)41-31(2,3)4)27(38)33-25(20-11-7-6-8-12-20)29(39)35-16-10-15-24(35)28-32-23(18-42-28)26(37)21-13-9-14-22(36)17-21/h9,13-14,17-20,24-25,36H,6-8,10-12,15-16H2,1-5H3,(H,33,38)/t19-,24+,25-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPXBMEKMIPOEMC-OWAUWMPXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)O)N(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@@H]2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)O)N(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42N4O6S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.8 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。